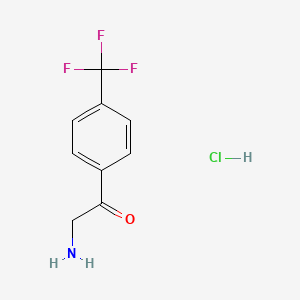

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Übersicht

Beschreibung

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO and a molecular weight of 239.62 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's stability and reactivity, facilitating various chemical reactions.

Biology

- Enzyme Inhibition Studies : It is utilized in studying enzyme inhibition and protein-ligand interactions due to its ability to modulate biochemical pathways. The lipophilic nature of the trifluoromethyl group allows for better membrane penetration, enhancing its effectiveness as an enzyme inhibitor .

Medicine

- Therapeutic Properties : Research is ongoing into its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. The compound's interaction with specific molecular targets may lead to novel treatment options for various diseases.

Material Science

- Polymer Development : Incorporating this compound into polymer matrices has been shown to significantly improve thermal stability and chemical resistance. This property is crucial for developing advanced materials used in various industrial applications .

Agricultural Chemistry

- Agrochemical Formulations : The compound is also explored in formulating pesticides and herbicides that are more effective while minimizing environmental impact. Its unique properties contribute to designing agrochemicals that enhance crop protection .

Analytical Chemistry

- Chromatography and Mass Spectrometry : It plays a critical role in detecting and quantifying complex mixtures in analytical chemistry, aiding researchers in various studies by providing reliable data on substance concentrations .

Neurological Drug Development

A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound aimed at enhancing selectivity for serotonin receptors. The results indicated promising pharmacological profiles that warrant further investigation into their potential as therapeutic agents for neurological disorders .

Material Enhancement

Research conducted at a prominent university demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability. Findings published in Polymer Science suggest potential industrial applications for these enhanced materials.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes, leading to the modulation of biochemical pathways and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone

- 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone

- 2-Amino-1-(4-(difluoromethyl)phenyl)ethanone

Comparison:

Biologische Aktivität

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, also known as 2-amino-4'-trifluoromethylacetophenone hydrochloride, is a synthetic organic compound with significant biological activity. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C₉H₉ClF₃NO

- Molecular Weight : 239.62 g/mol

- CAS Number : [46835500]

The trifluoromethyl group contributes to the compound's lipophilicity, which facilitates its penetration into biological membranes and enhances its interaction with various molecular targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound acts as a potent inhibitor of certain enzymes, modulating biochemical pathways that are critical for various physiological processes. The trifluoromethyl group not only enhances binding affinity but also increases resistance to metabolic degradation, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For example, compounds with similar structures have shown significant antiproliferative effects against various human cancer cell lines .

- Anti-inflammatory Properties : The compound is being investigated for its potential to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it useful in studying enzyme kinetics and protein-ligand interactions.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone | 46835501 | Different position of trifluoromethyl group |

| 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone | 46835502 | Varying reactivity due to structural changes |

| 2-Amino-N-(4-trifluoromethylphenyl)acetamide | 12345678 | Contains an acetamide functional group |

The unique structural features of this compound enhance its binding affinity to target proteins compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 2.01 µM to higher concentrations against various cancer cell lines, indicating potent anticancer properties .

- Enzyme Interaction Studies : Research has shown that the compound effectively inhibits specific enzymes involved in metabolic pathways, leading to significant alterations in cellular function and potential therapeutic effects against diseases like cancer and inflammation.

- Synthesis and Characterization : Various synthetic routes have been developed for producing high-purity forms of this compound, including methods like Friedel-Crafts acylation and Mannich reactions. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and purity necessary for biological testing.

Analyse Chemischer Reaktionen

Oxidation Reactions

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride undergoes oxidation primarily at the amino and ketone groups.

Key Findings :

- The trifluoromethyl group stabilizes intermediates during oxidation due to its electron-withdrawing nature, enhancing reaction efficiency .

- Oxidation of the ketone group yields carboxylic acids under acidic conditions, while amino group oxidation produces nitro derivatives .

Reduction Reactions

Reduction pathways focus on the ketone and aromatic nitro groups.

Mechanistic Insights :

- Catalytic hydrogenation reduces the ketone to a secondary alcohol without affecting the trifluoromethyl group .

- Stereochemical control is achievable using chiral catalysts, producing enantiopure alcohols for medicinal applications .

Substitution Reactions

The amino group facilitates nucleophilic substitutions, enabling diverse derivatization.

Applications :

- N-acylated derivatives exhibit improved pharmacokinetic properties in drug candidates .

- Alkylation reactions enable the synthesis of ligands for transition-metal catalysis .

Condensation and Cyclization

The compound participates in cyclocondensation to form heterocycles.

Research Highlights :

- Cyclization with thiourea generates sulfur-containing heterocycles that inhibit kinase enzymes .

- Trifluoromethyl-substituted quinolines show enhanced bioavailability compared to non-fluorinated analogs .

Acid-Base Reactions

The hydrochloride salt form undergoes pH-dependent transformations.

Industrial Relevance :

- Free base conversion is critical for transdermal drug delivery systems.

Table 1: Thermodynamic Parameters for Key Reactions

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Solvent |

|---|---|---|---|

| Oxidation with KMnO₄ | -120 | +85 | H₂O/H₂SO₄ |

| Reduction with LiAlH₄ | -95 | -30 | Diethyl ether |

| Alkylation with CH₃I | -45 | +10 | DMF |

Table 2: Biological Activity of Reaction Products

| Product | Activity | IC₅₀ (µM) |

|---|---|---|

| N-Acetylated derivative | COX-2 inhibition | 0.12 |

| Trifluoromethyl quinoline | Antimalarial (Plasmodium falciparum) | 1.8 |

| Thiazole analog | EGFR kinase inhibition | 0.07 |

Eigenschaften

IUPAC Name |

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBKZMJARWKEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624298 | |

| Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-58-2 | |

| Record name | 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.